5-Methyl-2-((trimethylsilyl)methyl)pyridine
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Overview
Description
5-Methyl-2-((trimethylsilyl)methyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-((trimethylsilyl)methyl)pyridine can be synthesized via the “in situ” Grignard reaction. This involves the reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (THF) . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve similar Grignard reactions with modifications to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((trimethylsilyl)methyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base or a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Methyl-2-((trimethylsilyl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-((trimethylsilyl)methyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound during chemical reactions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylgermyl-pyridine
- 2-Trimethylstannyl-pyridine
Comparison
5-Methyl-2-((trimethylsilyl)methyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility
Properties
IUPAC Name |
trimethyl-[(5-methylpyridin-2-yl)methyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-9-5-6-10(11-7-9)8-12(2,3)4/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKPUNKRLBYSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263327 |
Source
|
Record name | 5-Methyl-2-[(trimethylsilyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158588-03-5 |
Source
|
Record name | 5-Methyl-2-[(trimethylsilyl)methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158588-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[(trimethylsilyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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